molecular formula C15H11N3O3S3 B10866505 4-[({[5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid

4-[({[5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid

Cat. No.: B10866505
M. Wt: 377.5 g/mol
InChI Key: VEBYXVPTFFHLHK-UHFFFAOYSA-N
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Description

4-[(2-{[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID is a complex organic compound featuring a thienyl and thiadiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-{[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID typically involves multi-step organic reactions. The process often starts with the preparation of the thienyl and thiadiazole intermediates, followed by their coupling through sulfanyl and acetyl linkages. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to ensure consistent quality and efficiency, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(2-{[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The thiadiazole and thienyl rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[(2-{[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-{[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The thiadiazole and thienyl moieties can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds with a thiazole ring, such as sulfathiazole and ritonavir, share some structural similarities.

    Thiadiazoles: Compounds like tiazofurin and abafungin also contain the thiadiazole moiety.

Uniqueness

4-[(2-{[5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID is unique due to its specific combination of thienyl and thiadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C15H11N3O3S3

Molecular Weight

377.5 g/mol

IUPAC Name

4-[[2-[(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C15H11N3O3S3/c19-12(16-10-5-3-9(4-6-10)14(20)21)8-23-15-18-17-13(24-15)11-2-1-7-22-11/h1-7H,8H2,(H,16,19)(H,20,21)

InChI Key

VEBYXVPTFFHLHK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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